6-Isopropyl-2,3-dihydro-1H-inden-1-one

Description

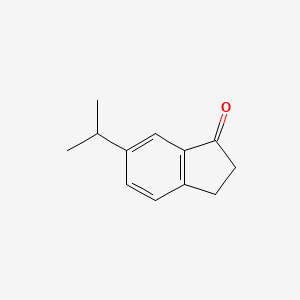

6-Isopropyl-2,3-dihydro-1H-inden-1-one (CAS: 42348-89-0) is a bicyclic ketone with a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol. It features a fused bicyclic structure comprising a substituted indenone core with an isopropyl group at the 6-position (Figure 1). Evidence suggests it is a bioactive allelochemical isolated from Croton oblongifolius leaves, where it inhibits seedling growth in plants like Lepidium sativum . Its structural simplicity and functional group positioning make it a valuable scaffold for derivatization in medicinal and agrochemical research .

Properties

IUPAC Name |

6-propan-2-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYPYGNHXIOWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of isopropylbenzene (cumene) with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

6-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its distinctive aroma and chemical properties.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one

- Structure: Differs by a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position (vs.

- Bioactivity: Exhibits allelopathic activity against L. sativum with IC₅₀ values of 0.34 mM (hypocotyl) and 0.16 mM (root). The hydroxyl group enhances root inhibition but reduces hypocotyl suppression compared to alpinolide peroxide (IC₅₀ hypocotyl: 0.21 mM) .

- Applications : Proposed for weed management via foliar sprays or mulches .

2-Isopropyl-6-nitro-2,3-dihydro-1H-inden-1-one

- Structure: Nitro (-NO₂) group at the 6-position and isopropyl at the 2-position.

- Synthesis : Prepared as a yellow solid (73% yield) via nitration, with NMR data confirming regioselectivity (δ 8.55 ppm aromatic protons) .

- Applications: Intermediate in pharmaceutical synthesis (e.g., retinoid receptor agonists) .

6-Methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Methoxy (-OCH₃) group at the 6-position.

- Synthesis: Used as a starting material for 3,4-dihydroisoquinoline derivatives, highlighting its versatility in constructing heterocyclic frameworks .

5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one

- Structure : Methoxy at 5-position and 4-nitrobenzylidene substituent.

Halogenated and Functionalized Derivatives

6-Bromo-2,3-dihydro-1H-inden-1-ol

- Structure : Bromine at 6-position and hydroxyl at 1-position.

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

- Structure : Fluorine at 6-position and methyl at 2-position.

- Applications : Explored in pharmaceutical intermediates (CAS: 37794-19-7) .

Structural-Activity Relationship (SAR) Insights

- Substituent Position: Bioactivity in allelopathy is sensitive to substituent placement. For example, hydroxyl groups at the 3-position (3-hydroxy-5-isopropyl-3-methyl analogue) enhance root inhibition but reduce hypocotyl suppression compared to non-hydroxylated derivatives .

- Electron-Withdrawing Groups : Nitro groups (e.g., 2-isopropyl-6-nitro derivative) improve stability and synthetic utility for further functionalization .

- Polarity Modifiers : Methoxy or hydroxyl groups increase solubility, impacting bioavailability in agricultural applications .

Data Table: Key Compounds and Properties

Biological Activity

6-Isopropyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activities, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and comparisons with related compounds.

This compound is characterized by its indene skeleton, which contributes to its pharmacological profile. The compound can undergo various chemical reactions such as oxidation and reduction, which are crucial for its biological activity.

Key Reactions

- Oxidation : Converts the compound into carboxylic acids or ketones using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : The ketone group can be reduced to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory studies. It may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

The biological effects of this compound are mediated through interactions with various molecular targets:

- Enzyme Modulation : The compound may affect enzyme activity related to inflammation and infection.

- Receptor Interaction : It can interact with receptors involved in pain and inflammatory pathways, potentially altering signal transduction mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | Lacks isopropyl group | Lower hydrophobicity |

| 6-Methyl-2,3-dihydro-1H-inden-1-one | Methyl group instead of isopropyl | Altered reactivity |

| 6-Ethyl-2,3-dihydro-1H-inden-1-one | Ethyl group | Different steric effects |

The presence of the isopropyl group in this compound enhances its hydrophobicity and influences its biological activity compared to these derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of indene derivatives as therapeutic agents. For instance:

- RARα Binding Affinity : Research indicates that indene derivatives can bind to retinoic acid receptors (RAR), suggesting their role in modulating gene expression related to cell differentiation and proliferation .

- Cyclooxygenase Inhibition : Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key targets in anti-inflammatory drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.